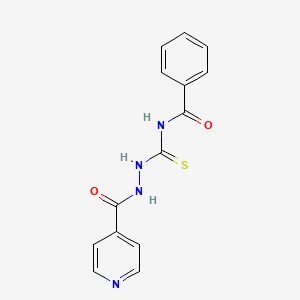

1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridinecarbonyl and benzoylthiosemicarbazide . Pyridinecarbonyl compounds are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related study discusses the tautomerism of 1-(2-, 3- and 4-pyridinecarbonyl)-4-substituted thiosemicarbazide derivatives . The synthesis of these compounds involved NMR spectroscopy, IR, and X-ray analysis, as well as quantum-chemical calculations .Molecular Structure Analysis

The molecular structure of related compounds was studied using NMR spectroscopy, IR, and X-ray analysis, as well as quantum-chemical calculations . The tautomer containing both carbonyl and thione groups was found to be the most stable .Chemical Reactions Analysis

Tautomerism, a form of isomerism where compounds can quickly change their structure depending on conditions, was observed in related compounds . This phenomenon is important when designing biologically active molecules .Scientific Research Applications

Molecular Docking and Antimicrobial Activity

1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide and its derivatives have been synthesized and explored for various applications in scientific research, particularly in the synthesis of novel compounds with potential biological activities. A study demonstrated the synthesis of novel pyridine and fused pyridine derivatives, highlighting their in silico molecular docking screenings towards GlcN-6-P synthase and revealing moderate to good binding energies. This suggests potential applications in drug discovery and molecular biology. Moreover, these compounds exhibited antimicrobial and antioxidant activity, indicating their relevance in developing new antimicrobial agents (Flefel et al., 2018).

Synthesis and Characterization for Antimicrobial Evaluation

Another research focus is the synthesis and characterization of novel compounds for antimicrobial evaluation. A study described the synthesis of 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, further assessing their in vitro antibacterial and antifungal activity properties. These findings contribute to the field of medicinal chemistry, offering insights into the development of new therapeutic agents (Elgemeie et al., 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of synthesized compounds from 1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide derivatives have also been a significant area of research. Studies have shown that these compounds possess promising biological activity against various microbial species, contributing to the search for new antimicrobial and antioxidant agents. This underscores the importance of these derivatives in pharmaceutical research and their potential in developing novel therapeutic and preventive solutions (Singh & Singh, 2012).

Heterocyclic Synthesis and Biological Activity

The capacity of 1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide for heterocyclic synthesis has been explored, leading to the creation of various derivatives with potential biological activities. These activities range from antimicrobial to anticancer properties, showcasing the compound's versatility and utility in synthetic and medicinal chemistry. The synthesis of such heterocycles opens avenues for further research into their mechanisms of action and applications in disease treatment and prevention (Bondock et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 22-(4-pyridinecarbonyl) jorunnamycin a have been shown to interact with molecules in the mitogen-activated protein kinase (mapk) signaling pathway . These targets play a crucial role in regulating cell functions, including growth, differentiation, and apoptosis .

Mode of Action

For instance, related compounds have been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells .

Biochemical Pathways

The compound may affect the MAPK signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis

Result of Action

Related compounds have been shown to induce apoptosis in nsclc cells . This suggests that the compound could potentially have cytotoxic effects.

properties

IUPAC Name |

N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFCLBUPXVZSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)

![Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate](/img/structure/B2925250.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)